molecular formula C17H16O4 B1345422 2-Acetoxy-4'-ethoxybenzophenone CAS No. 890098-52-9

2-Acetoxy-4'-ethoxybenzophenone

Cat. No.: B1345422
CAS No.: 890098-52-9
M. Wt: 284.31 g/mol
InChI Key: IBUZZUMCZSONKI-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-ethoxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of an acetoxy group at the second position and an ethoxy group at the fourth position on the benzophenone structure. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and plastics, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4’-ethoxybenzophenone. One common method includes the reaction of 4’-ethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethoxybenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

2-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-ethoxybenzophenone involves its ability to absorb UV light, which leads to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential biological effects. The compound’s photoreactivity is a key factor in its applications as a photoinitiator and UV stabilizer .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Lacks the acetoxy and ethoxy groups, making it less reactive in certain applications.

    4-Hydroxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical properties.

    2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, providing different reactivity and applications.

Uniqueness

2-Acetoxy-4’-ethoxybenzophenone is unique due to its specific functional groups, which confer distinct chemical reactivity and photophysical properties. These characteristics make it particularly useful in applications requiring UV absorption and photoinitiation .

Properties

IUPAC Name

[2-(4-ethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-14-10-8-13(9-11-14)17(19)15-6-4-5-7-16(15)21-12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZZUMCZSONKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641585
Record name 2-(4-Ethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-52-9
Record name Methanone, [2-(acetyloxy)phenyl](4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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